molecular formula C12H9ClO3 B14799411 5-(2-Chlorobenzyl)-2-Furoic Acid

5-(2-Chlorobenzyl)-2-Furoic Acid

Katalognummer: B14799411
Molekulargewicht: 236.65 g/mol
InChI-Schlüssel: YRUPEIZURHOLHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2-Chlorobenzyl)-2-Furoic Acid is an organic compound that belongs to the class of furoic acids It is characterized by the presence of a furan ring substituted with a 2-chlorobenzyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorobenzyl)-2-Furoic Acid typically involves the reaction of 2-chlorobenzyl chloride with furoic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the furoic acid. The reaction mixture is usually heated to promote the reaction and then cooled to precipitate the product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Chlorobenzyl)-2-Furoic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce dihydrofuran derivatives. Substitution reactions can lead to a variety of substituted furoic acids .

Wissenschaftliche Forschungsanwendungen

5-(2-Chlorobenzyl)-2-Furoic Acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-(2-Chlorobenzyl)-2-Furoic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context. For example, in enzyme inhibition studies, the compound may act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate binding .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(2-Chlorobenzyl)-2-Furoic Acid is unique due to the presence of both the furan ring and the 2-chlorobenzyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .

Eigenschaften

Molekularformel

C12H9ClO3

Molekulargewicht

236.65 g/mol

IUPAC-Name

5-[(2-chlorophenyl)methyl]furan-2-carboxylic acid

InChI

InChI=1S/C12H9ClO3/c13-10-4-2-1-3-8(10)7-9-5-6-11(16-9)12(14)15/h1-6H,7H2,(H,14,15)

InChI-Schlüssel

YRUPEIZURHOLHV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)CC2=CC=C(O2)C(=O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.